3-(3-Nitrophenoxy)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of nitro-substituted piperidine derivatives is not explicitly detailed in the provided papers. However, the synthesis of related compounds involves the introduction of nitroso and formyl groups to piperidine derivatives, as seen in the N-nitroso and N-formyl derivatives of a piperidine compound discussed in paper . This suggests that similar synthetic routes could potentially be applied to the synthesis of 3-(3-Nitrophenoxy)piperidine, with appropriate modifications to introduce the nitrophenoxy group at the correct position on the piperidine ring.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is influenced by the substituents attached to the ring. For instance, the piperidinol ring in the compound 1-(4-Nitrophenyl)-4-piperidinol adopts a chair conformation, and the C-N-C fragment is nearly coplanar with the nitrophenyl ring system . This information can be extrapolated to suggest that this compound may also adopt a chair conformation with the nitrophenoxy group influencing the overall molecular geometry.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the presence of a nitro group in related compounds indicates that they could participate in various chemical reactions, such as hydrogen bonding, as seen in the crystal structures of salts from piperidine and nitro-substituted acids . The nitro group can act as an acceptor in hydrogen bonding, which could be relevant for the reactivity and interaction of this compound with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted piperidine derivatives can be inferred from the properties of similar compounds. For example, the crystal structure of a nitro-substituted porphyrinato(piperidine)cobalt(III) complex shows distortion due to steric interactions . This suggests that the introduction of a nitro group can significantly affect the physical properties, such as crystal packing and molecular conformation, of piperidine derivatives. The presence of the nitro group can also influence the chemical properties, such as acidity, basicity, and reactivity, of the molecule.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions The compound 3-(3-Nitrophenoxy)piperidine has been studied in the context of nucleophilic aromatic substitution reactions. A study by Pietra and Vitali (1972) demonstrated how the reaction of piperidine with nitrobenzene derivatives could proceed through an addition-elimination mechanism, resulting in the formation of nitro-piperidinobenzene compounds. The ease of nitro-group expulsion from the intermediate in these reactions was notable, suggesting potential applications in synthesizing nitro-aromatic compounds using piperidine as a nucleophile (Pietra & Vitali, 1972).
Environmental Fate and Effects of Nitrophenols Nitrophenols, which share structural similarities with this compound, have been extensively studied in atmospheric contexts. Harrison et al. (2005) reviewed the occurrence of nitrophenols in the atmosphere, their sources, and transformation processes. This study provides insights into the environmental fate of nitrophenol derivatives and their potential as atmospheric pollutants (Harrison et al., 2005).
Chemistry and Pharmacology of Piperidine Alkaloids The piperidine moiety, a core structure of this compound, is prominent in various piperidine alkaloids with significant medicinal importance. Singh et al. (2021) reviewed the clinical applications of piperidine alkaloids, highlighting their therapeutic potential. This review suggests that the piperidine structure in this compound could be leveraged in drug design and pharmacological applications (Singh et al., 2021).
Polyphenolic Compounds and Neurotrophic Signaling Polyphenolic compounds, structurally related to this compound, have been studied for their effects on neuronal survival, growth, and differentiation. Moosavi et al. (2015) reviewed the effects of polyphenols on neurotrophic signaling pathways, indicating potential applications of this compound in neurodegenerative disorders (Moosavi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-nitrophenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1,3-4,7,11-12H,2,5-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZVNFHKMNOBOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647906 |
Source
|
Record name | 3-(3-Nitrophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946759-44-0 |
Source
|
Record name | 3-(3-Nitrophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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